Crocin

描述

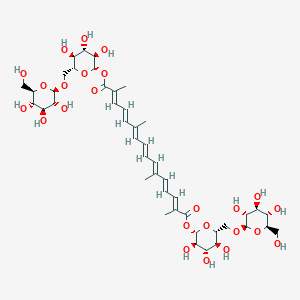

Crocin, a water-soluble carotenoid, is the principal bioactive compound in saffron (Crocus sativus L.) and Gardenia jasminoides. Chemically, it is the digentiobiosyl ester of crocetin, a diterpenoid dicarboxylic acid . Its vivid red-orange color and potent antioxidant properties make it a valuable natural pigment and therapeutic agent. Key pharmacological activities include:

- Antioxidant activity: Scavenges reactive oxygen species (ROS) and enhances glutathione (GSH) levels in cells .

- Anti-inflammatory effects: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) production in macrophages .

- Anti-tumor properties: Induces apoptosis in cancer cells (e.g., SW480 colorectal cancer) and synergizes with chemotherapy agents .

- Neuroprotection and cardioprotection: Mitigates oxidative stress in neuronal and cardiac cells under hypoxic conditions .

This compound’s glycosylation (four glucose moieties) enhances its solubility but reduces bioavailability compared to its aglycone form, crocetin .

准备方法

合成路线和反应条件

藏红花主要从番红花干燥的花柱中提取。藏红花生物活性化合物的合成制备,如番红花苷和藏红花醛,涉及复杂的合成有机化学技术。 这些化合物可以通过多步反应合成,包括类胡萝卜素的氧化和随后的酯化过程 .

工业生产方法

藏红花的工业生产涉及番红花的种植,人工采摘花朵。花柱被小心地分离并干燥,以保持其品质。 先进的技术,如高效液相色谱 (HPLC) 和气相色谱-质谱联用 (GC-MS) 用于分离和定量藏红花中的生物活性化合物 .

化学反应分析

反应类型

藏红花经历各种化学反应,包括氧化、还原和取代。主要的生物活性化合物,如番红花苷和藏红花醛,参与了这些反应。

常用试剂和条件

氧化: 番红花苷可以用高锰酸钾等氧化剂氧化为番红花酸。

还原: 番红花酸可以用硼氢化钠等还原剂还原为二氢番红花酸。

主要产物

氧化: 番红花酸

还原: 二氢番红花酸

取代: 各种藏红花醛衍生物

科学研究应用

Neuroprotective Effects

Alzheimer's Disease (AD)

- Recent studies indicate that crocin may play a crucial role in managing Alzheimer's disease. Research has shown that this compound inhibits the generation of amyloid-beta (Aβ), a key protein involved in the pathogenesis of AD. It promotes non-amyloidogenic processing of amyloid precursor protein (APP) and reduces endoplasmic reticulum (ER) stress in neuronal cells .

- In transgenic mouse models, this compound has been shown to enhance blood-brain barrier (BBB) function, reduce Aβ load, and improve cognitive performance by increasing antioxidant defenses .

Parkinson's Disease

- This compound has demonstrated potential in increasing dopamine levels in the brain, which may be beneficial for patients with Parkinson's disease. It protects against oxidative damage and supports neuronal health .

Anticancer Properties

This compound exhibits significant anticancer effects across various cancer types:

- Breast Cancer : Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells through multiple signaling pathways .

- Lung Cancer : Research suggests that this compound may suppress tumor growth by modulating pathways related to inflammation and cell cycle regulation .

- Mechanisms of Action : The anticancer effects of this compound are attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis while sparing normal cells .

Anti-inflammatory and Antioxidant Activities

This compound has been recognized for its anti-inflammatory properties:

- It reduces inflammatory markers and mediates the suppression of pro-inflammatory cytokines. This action is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD), where this compound has been shown to alleviate depression induced by inflammation .

- The antioxidant capacity of this compound helps protect various tissues, including brain vasculature and renal tissues, from oxidative damage, thereby supporting overall health .

Other Therapeutic Applications

Cardiovascular Health

- This compound exhibits anti-hypertensive effects and improves endothelial function, contributing to cardiovascular health. Its ability to inhibit platelet aggregation further supports its role in preventing cardiovascular diseases .

Psychological Health

- Clinical trials have indicated that this compound possesses antidepressant properties, potentially offering a natural alternative for managing depression without significant side effects .

Summary of Key Findings

The following table summarizes the applications and mechanisms of action of this compound based on recent research:

作用机制

藏红花中的生物活性化合物通过不同的分子靶点和途径发挥其作用:

番红花苷: 通过清除自由基和减少氧化应激而发挥抗氧化作用。

藏红花醛: 调节神经递质水平,有助于其抗抑郁作用。

番红花酸: 通过诱导凋亡和抑制细胞增殖来抑制癌细胞的生长.

相似化合物的比较

Comparison with Structurally Similar Compounds

Crocin vs. Crocetin

| Parameter | This compound | Crocetin |

|---|---|---|

| Structure | Glycosylated (gentiobioside esters) | Aglycone (free dicarboxylic acid) |

| Solubility | Water-soluble | Lipophilic |

| Bioavailability | Lower due to glycosylation | Higher absorption in intestinal cells |

| Anti-angiogenic Activity | Weak binding to VEGFR2 (−8.4 kcal/mol) | Strong binding to VEGFR2 (−9.2 kcal/mol) |

| Mechanism | Indirect inhibition of endothelial migration | Direct inhibition of VEGFR2/SRC/FAK pathways |

| Sources | Saffron, Gardenia jasminoides | Saffron, Gardenia fruits |

- Key Findings :

This compound vs. Curcumin

- Key Findings :

This compound vs. Geniposide and Genipin

| Parameter | This compound | Geniposide/Genipin |

|---|---|---|

| Source | Saffron, Gardenia | Gardenia jasminoides |

| Anti-Inflammatory Action | Inhibits NO, IL-1β, and TNF-α via NF-κB | Suppresses iNOS and COX-2 expression |

| Hepatoprotective Role | Limited evidence | Enhances liver detoxification enzymes |

| Therapeutic Use | Colitis, cardiovascular diseases | Jaundice, hepatitis |

- Key Findings: this compound and geniposide co-occur in Gardenia extracts and synergize in anti-inflammatory responses, but geniposide has a more pronounced hepatoprotective role .

Comparison with Functionally Similar Compounds

This compound vs. Picrothis compound

| Parameter | This compound | Picrothis compound |

|---|---|---|

| Role in Saffron | Primary pigment and antioxidant | Bitter taste compound, precursor to safranal |

| Anti-Tumor Efficacy | 100% tumor-free survival in TC-1 mice | 66.7% survival when combined with DNA vaccine |

| Mechanism | Standalone chemopreventive agent | Requires adjuvant therapies for efficacy |

生物活性

Crocin, a carotenoid pigment primarily derived from saffron (Crocus sativus L.), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and metabolic effects, supported by various studies and clinical trials.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The mechanisms through which this compound exerts its antioxidant effects include:

- Scavenging Free Radicals : this compound has been shown to neutralize reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, effectively reducing oxidative damage in cells .

- Enhancing Antioxidant Enzyme Activity : Studies indicate that this compound increases the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the cellular antioxidant defense system .

Table 1: Effects of this compound on Antioxidant Enzymes

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Jalili et al. | Diabetic rats | 100 mg/kg | Increased SOD and CAT levels; reduced malondialdehyde (MDA) levels |

| Li et al. | Endothelial cells | 10 µM | Modulated ROS-induced dysfunction via GPx1/ROS/KCa3.1 pathway |

| Dianat et al. | Pulmonary hypertension model | 50 mg/kg | Regulated OXR1 signaling pathway, reducing oxidative stress |

2. Anti-Inflammatory Effects

This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and pathways:

- Inhibition of COX-2 and iNOS : Research has demonstrated that this compound reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses .

- Reduction of Cytokine Levels : this compound administration has been linked to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .

Case Study: this compound in Doxorubicin-Induced Nephrotoxicity

In a rat model of doxorubicin-induced nephrotoxicity, this compound significantly reduced kidney injury markers by modulating inflammatory pathways and decreasing oxidative stress indices .

3. Neuroprotective Activity

The neuroprotective effects of this compound have been extensively studied, particularly in the context of neurodegenerative diseases:

- Anti-Apoptotic Effects : this compound has shown potential in preventing neuronal cell death by inhibiting apoptotic pathways and promoting cell survival in models of oxidative stress .

- Cognitive Enhancement : Clinical trials suggest that this compound may improve cognitive function and memory in patients with Alzheimer's disease or other forms of dementia .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Zhang et al. | PC-12 cells | 10 µM | Reduced apoptosis; enhanced cell viability |

| Khoshdel et al. | Alzheimer's patients | 30 mg/day for 12 weeks | Improved cognitive scores; reduced anxiety levels |

4. Metabolic Effects

This compound's impact on metabolic syndrome has been evaluated in several clinical trials:

- Improvement in Metabolic Parameters : A study involving patients with metabolic syndrome showed that daily administration of this compound led to significant reductions in cholesterol and triglyceride levels compared to placebo .

- Insulin Sensitivity : In animal models, this compound has been effective in reversing insulin resistance induced by high-fructose diets, highlighting its potential as a therapeutic agent for type 2 diabetes .

Table 3: Effects of this compound on Metabolic Syndrome

| Study | Population | Dose | Key Findings |

|---|---|---|---|

| Mohammadi et al. | Metabolic syndrome patients | 100 mg/day for 6 weeks | Significant reduction in cholesterol and triglycerides |

| Xi et al. | Wistar rats on high-fructose diet | 200 mg/kg | Normalized insulin levels; improved lipid profiles |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Crocin in biological matrices?

To quantify this compound, researchers typically use high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection. These methods require calibration with pure this compound standards and validation for specificity, linearity, and sensitivity. For reproducibility, ensure proper sample preparation (e.g., solvent extraction, protein precipitation) and adherence to guidelines for compound characterization . Cross-validation with alternative techniques, such as nuclear magnetic resonance (NMR), can confirm structural integrity in complex matrices.

Q. How should in vitro experiments be designed to assess this compound's antioxidant activity?

Use standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to measure free radical scavenging. Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only) to validate results. Cell-based models (e.g., H₂O₂-induced oxidative stress in SH-SY5Y neurons) should specify this compound concentrations, exposure time, and endpoints (e.g., ROS levels via fluorescence probes). Triplicate experiments and statistical power analysis are critical to ensure robustness .

Q. What ethical considerations are essential in animal studies investigating this compound's therapeutic effects?

Adhere to the 3Rs principles (Replacement, Reduction, Refinement) and institutional animal care guidelines. Justify sample sizes via power analysis to minimize unnecessary use. For behavioral studies, avoid prolonged stress by limiting repeated dosing schedules. Document protocols for analgesia and euthanasia in line with ARRIVE guidelines. Ethical review boards must approve all procedures .

Advanced Research Questions

Q. How can contradictory findings on this compound's neuroprotective efficacy across preclinical studies be resolved?

Conduct a systematic review with meta-analysis to evaluate variables such as dosage (10–50 mg/kg in rodents), administration routes (oral vs. intraperitoneal), and model specificity (e.g., Alzheimer’s vs. Parkinson’s). Assess risk of bias using tools like SYRCLE’s RoB tool for animal studies. Heterogeneity in outcomes may arise from differences in this compound purity, bioavailability, or genetic variability in models. Sensitivity analyses and subgroup comparisons can identify confounding factors .

Q. What strategies optimize this compound's bioavailability in pharmacokinetic (PK) studies?

Employ nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance solubility and intestinal absorption. Use LC-MS/MS for precise plasma concentration measurements. Key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be compared across formulations. Consider interspecies differences: for example, bile salt-binding agents may improve bioavailability in rodents but not primates. Parallel in vitro permeability assays (Caco-2 monolayers) can predict in vivo performance .

Q. How can causal relationships between this compound and anti-inflammatory effects be established in complex disease models?

Use genetic knockout models (e.g., NF-κB or COX-2-deficient mice) to isolate this compound’s mechanism. Multi-omics approaches (transcriptomics, proteomics) can map signaling pathways. Include dose-response curves and comparator drugs (e.g., dexamethasone) to benchmark efficacy. Longitudinal studies with histopathological endpoints (e.g., colonoscopy in colitis models) strengthen causal inference. Confounding factors like gut microbiota interactions should be controlled via germ-free models .

Q. What computational methods are effective for predicting this compound's interactions with cellular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can identify binding affinities for targets like AMPK or TNF-α. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Machine learning models trained on phytochemical databases may prioritize novel targets. Cross-reference results with transcriptomic datasets (e.g., GEO) to confirm pathway relevance .

Q. How can a literature review identify gaps in this compound's anticancer mechanisms?

Use systematic search strategies across PubMed, Scopus, and Web of Science with keywords: "this compound AND (apoptosis OR angiogenesis OR metastasis)". Screen for mechanistic studies in specific cancers (e.g., breast vs. colorectal). Tools like PRISMA can structure the review, while VOSviewer visualizes co-occurrence networks of molecular targets. Gaps may include understudied pathways (e.g., ferroptosis) or combinatorial synergies with chemotherapeutics .

Q. Methodological Frameworks and Tools

- PICO/FINER Criteria : Apply these to refine questions (e.g., "In triple-negative breast cancer models [Population], does this compound [Intervention] compared to paclitaxel [Comparison] reduce tumor volume [Outcome]?"). Ensure feasibility, novelty, and ethical alignment .

- Data Contradiction Analysis : Use GRADE criteria to weigh evidence quality. Replicate conflicting studies under standardized conditions, reporting raw data and effect sizes for transparency .

- Experimental Reproducibility : Follow BJOC guidelines for detailed methods, including compound purity (>95% by HPLC), vehicle controls, and raw data deposition in repositories like Figshare .

属性

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。